1,2-Bis(chlorodimethylsilyl)ethane

Catalog No.
S1896148
CAS No.
13528-93-3
M.F
C6H16Cl2Si2
M. Wt
215.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(chlorodimethylsilyl)ethane

CAS Number

13528-93-3

Product Name

1,2-Bis(chlorodimethylsilyl)ethane

IUPAC Name

chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane

Molecular Formula

C6H16Cl2Si2

Molecular Weight

215.26 g/mol

InChI

InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3

InChI Key

VGQOKOYKFDUPPJ-UHFFFAOYSA-N

SMILES

C[Si](C)(CC[Si](C)(C)Cl)Cl

Canonical SMILES

C[Si](C)(CC[Si](C)(C)Cl)Cl

1,2-Bis(chlorodimethylsilyl)ethane is an organosilicon compound with the molecular formula C6H16Cl2Si2. It is a colorless liquid at room temperature and is known for its unique structure, which consists of a central ethane chain (C2H4) flanked by two chlorodimethylsilyl groups (Si(CH3)2Cl) at each end. This compound is also referred to as 1,1,4,4-tetramethyl-1,4-dichloro-disilethylene and has a molecular weight of 215.27 g/mol. Its melting point ranges from 35 to 38 °C and its boiling point is approximately 198 °C .

Protecting Reagent for Primary Amines

1,2-Bis(chlorodimethylsilyl)ethane finds application in organic synthesis as a protecting group for primary amines. Due to the ease of introduction and removal of the dimethylsilyl chloride group, it serves as a temporary protection strategy for the amine functionality, allowing for further manipulation of the molecule without affecting the amine. The silylation reaction is typically performed under mild conditions with the corresponding amine and 1,2-Bis(chlorodimethylsilyl)ethane in the presence of a base []. The removal of the protecting group can be achieved through acidic hydrolysis or with fluoride sources [].

Additive in Silicone-Based Materials

,2-Bis(chlorodimethylsilyl)ethane is used as an additive in silicone-based materials to enhance their properties. When incorporated into polymers, it acts as a non-functional dipodal silane, improving various aspects of the material. Here's how it benefits the material properties:

  • Increased Hydrolytic Stability: The presence of the dimethysilyl groups enhances the resistance of the material towards hydrolysis (breakdown by water). This leads to improved product shelf life [].
  • Enhanced Substrate Bonding: The addition of 1,2-Bis(chlorodimethylsilyl)ethane promotes better bonding between the silicone material and the substrate it's applied to [].
  • Improved Mechanical Properties: In coatings and composites, the use of 1,2-Bis(chlorodimethylsilyl)ethane can contribute to superior mechanical properties like strength and flexibility [].

  • Substitution Reactions: It reacts with primary amines to form stable tetramethyldisilylazacyclopentane derivatives or Stabase adducts, effectively protecting the amine functionality during various synthetic procedures.
  • Reduction Reactions: In the presence of zinc, it can generate organozinc carbenoids, which are valuable intermediates in organic synthesis.
  • Hydrolysis: The compound is moisture-sensitive and reacts rapidly with water, leading to hydrolysis that can affect its stability and reactivity.

These reactions highlight its role as an electrophilic silylating agent and its utility in organic synthesis.

1,2-Bis(chlorodimethylsilyl)ethane primarily interacts with primary amines, forming protective adducts that shield the amine group from further reactions. This property is particularly valuable in the synthesis of pharmaceuticals where selective reactivity is necessary. The compound's mechanism of action involves rapid reaction with moisture and protic solvents, influencing its pharmacokinetics and efficacy in biological systems.

The synthesis of 1,2-Bis(chlorodimethylsilyl)ethane can be achieved through multiple methods:

  • Reaction with Dimethylchlorosilane: One common method involves the reaction of dimethylchlorosilane with ethylene in the presence of a catalyst .
  • Silylation Reactions: The compound can be synthesized via silylation reactions where chlorodimethylsilyl groups are introduced to an ethylene backbone under mild conditions .

These methods emphasize the versatility of 1,2-Bis(chlorodimethylsilyl)ethane as a reagent in organic synthesis.

1,2-Bis(chlorodimethylsilyl)ethane has diverse applications across various fields:

  • Organic Synthesis: It is predominantly used as a protecting group for primary amines in organic synthesis, allowing for selective chemical transformations without affecting the amine functionality .
  • Polymer Chemistry: The compound serves as an additive in silicone-based materials to enhance their properties, contributing to improved mechanical strength and thermal stability .
  • Electronics: It finds applications in the electronics industry for producing silicon-containing materials that require specific chemical properties.

Studies have shown that 1,2-Bis(chlorodimethylsilyl)ethane interacts effectively with primary amines to form stable adducts. This interaction not only protects the amines but also facilitates further chemical transformations. The compound's reactivity with moisture indicates that environmental conditions can significantly influence its stability and effectiveness in various applications.

Several compounds exhibit structural or functional similarities to 1,2-Bis(chlorodimethylsilyl)ethane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-Bis(chlorodimethylsilyl)propaneC6H16Cl2Si2Contains a propane linker instead of ethane
DimethylchlorosilaneC2H6ClSiSimpler structure; used as a precursor for silylation
Ethylenebis[chlorodimethylsilane]C6H16Cl2Si2Similar structure but used differently in applications
TetramethyldichlorodisilethyleneC6H16Cl2Si2Alternative name; emphasizes different aspects of structure

These compounds share similar functionalities but differ in their structural configurations or specific applications.

UNII

B4OCJ0E6J1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13528-93-3

Wikipedia

1,2-bis(chlorodimethylsilyl)ethane

General Manufacturing Information

Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-16

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